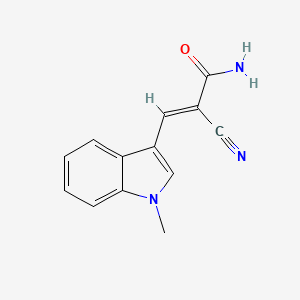![molecular formula C17H25NO3S B2992104 N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide CAS No. 2411248-19-4](/img/structure/B2992104.png)
N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide, also known as MSPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has been found to have potential applications in various scientific fields. In the medical field, N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has been studied as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
In addition to its medical applications, N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has been studied for its potential use as a catalyst in chemical reactions. It has been found to be an effective catalyst for the synthesis of various organic compounds, including cyclic carbonates and lactones.
作用機序
The mechanism of action of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation through its effects on various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has several biochemical and physiological effects. In vitro studies have shown that N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide is its potential as a treatment for cancer and inflammatory diseases. It also has potential applications as a catalyst in chemical reactions. However, one limitation of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research on N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide. One area of interest is its potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide and its effects on various signaling pathways in the body. Finally, research is needed to develop more efficient synthesis methods for N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide and to improve its solubility in water for easier use in lab experiments.
合成法
N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-methylsulfonylpropanal with 3-propylbenzyl bromide, followed by the addition of propargyl bromide and subsequent reduction with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with propionyl chloride.
特性
IUPAC Name |
N-(3-methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-4-8-15-9-6-10-16(13-15)14-18(17(19)5-2)11-7-12-22(3,20)21/h5-6,9-10,13H,2,4,7-8,11-12,14H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSCUBPAGBTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)CN(CCCS(=O)(=O)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

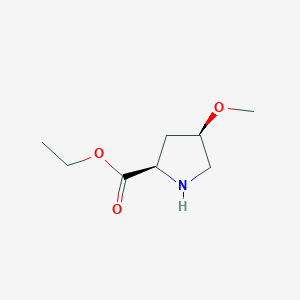
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2992023.png)
![2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2992024.png)
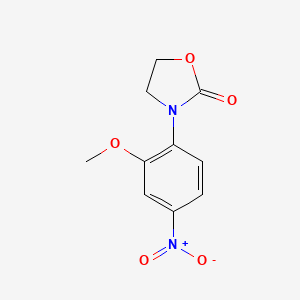
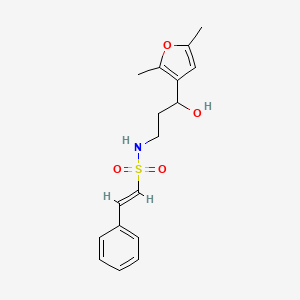
![5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992030.png)
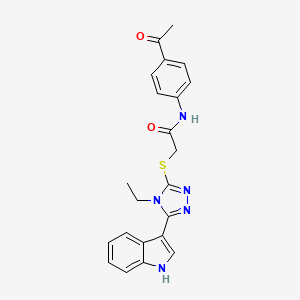
![5-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2992032.png)
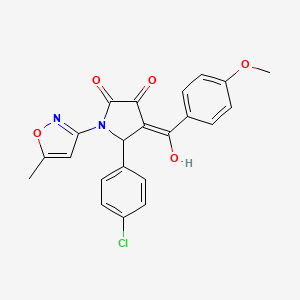
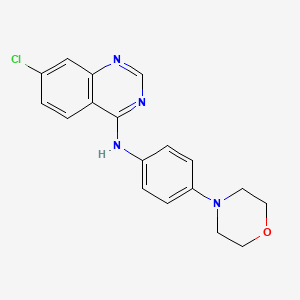
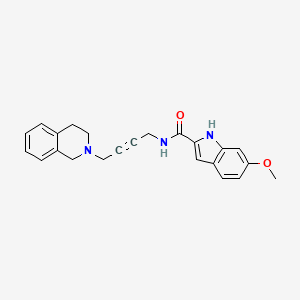
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone](/img/structure/B2992040.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2992043.png)
